molecular formula C11H17N3O2S B185401 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline CAS No. 21623-68-7

4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

Cat. No. B185401
CAS RN: 21623-68-7
M. Wt: 255.34 g/mol
InChI Key: YEKKOBZSGMPECJ-UHFFFAOYSA-N
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Description

“4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline” is a chemical compound with the molecular formula C11H17N3O2S . It is also known by other names such as “4-((4-Methylpiperazin-1-yl)sulfonyl)aniline” and "4-((4-Methylpiperazin-1-yl)sulphonyl)aniline" .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline” consists of a benzene ring (aniline) that is sulfonylated and attached to a 4-methylpiperazine . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline” is a white powder with a melting point of 228-229 °C . Its molecular weight is 255.34 g/mol .

Scientific Research Applications

Anti-Mycobacterial Activity and SAR of Piperazine Derivatives

Piperazine and its derivatives, including compounds structurally related to "4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline," have been extensively studied for their anti-mycobacterial properties. A review by Girase et al. (2020) highlights the significant role of piperazine as a core structure in developing potent anti-TB molecules against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extremely drug-resistant (XDR) strains. This comprehensive analysis covers the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, underlining the scaffold's versatility in medicinal chemistry (Girase et al., 2020).

Therapeutic Potential of Piperazine Derivatives

The therapeutic versatility of piperazine derivatives is further evidenced in a patent review by Rathi et al. (2016), which describes the broad spectrum of pharmaceutical applications of these compounds. Piperazine derivatives are integral to drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. This review underscores the scaffold's adaptability in drug design, offering insights into the development of novel therapeutics across a range of diseases (Rathi et al., 2016).

Significance of Sulfonamide-Based Compounds in Therapeutics

Zhao et al. (2018) discuss the medicinal significance of sulfur (SVI)-containing motifs, particularly sulfonamides and sulfonyl analogues. These compounds exhibit diverse pharmacological properties and have led to the development of over 150 FDA-approved drugs for treating various diseases. The review provides a broad overview of the therapeutic applications of sulfonamide-based compounds, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities, illustrating the chemical group's importance in drug discovery and development (Zhao et al., 2018).

Safety And Hazards

“4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline” is classified as an irritant . More detailed safety and hazard information can be found in its Material Safety Data Sheet .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKKOBZSGMPECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340773
Record name 4-(4-Methylpiperazine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

CAS RN

21623-68-7
Record name 4-(4-Methylpiperazine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21623-68-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamide (2 g, 6.7 mmol) was dissolved in 3 N HCl (50 mL) and 1,4-dioxane (12 mL). The reaction mixture was refluxed for 1 h, evaporated under vacuum, and the rsulting mixture made basic with 30% NH4OH. The desired product was extracted with CH2Cl2, dried (Na2SO4), filtered, and evaporated under reduced pressure to obtain 4-(4-methylpiperazin-1-sulfonyl)aniline as a white solid. MP: 210° C.; Yield 53%; 1H NMR (DMSO d6): δ 2.22 (s, 3H), 2.50 (m, 4H), 2.82 (m, 4H), 6.10 (bs, 2H), 6.62-6.67 (d, 2H, J=10 Hz), 7.32-7.36 (d, 2H, J=8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

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